
2-Ethoxy-3-hydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and industrial applications. This compound features an ethoxy group at the second position and a hydroxyl group at the third position on the naphthalene-1,4-dione core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione can be achieved through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst .
Industrial Production Methods
Industrial production methods for hydroxy-substituted naphthalene-1,4-dione derivatives often involve three-component condensation reactions. These reactions typically use aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione as starting materials, with catalysts such as DBU, InCl3, or nano-copper (II) oxide .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The ethoxy and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phenylphosphinic acid, aromatic aldehydes, and amines. Reaction conditions often involve ambient temperature and the use of water as a solvent .
Major Products
Major products formed from these reactions include various naphthoquinone derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-Ethoxy-3-hydroxynaphthalene-1,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione involves its redox-active properties. Quinones, including this compound, can generate oxidative damage in intracellular macromolecules such as lipids, proteins, and DNA. This oxidative stress can lead to various biological effects, including cell proliferation, apoptosis, or necrosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxynaphthalene-1,4-dione:
2,3-Dimethoxynaphthalene-1,4-dione: This compound is a redox-cycling agent that induces intracellular superoxide anion formation.
Uniqueness
2-Ethoxy-3-hydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H10O4 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
2-ethoxy-3-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-12-10(14)8-6-4-3-5-7(8)9(13)11(12)15/h3-6,15H,2H2,1H3 |
Clave InChI |
HYBPDYOUVYBYAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)C2=CC=CC=C2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



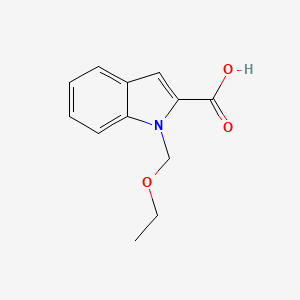



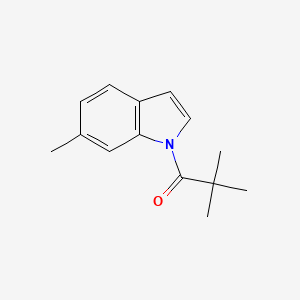
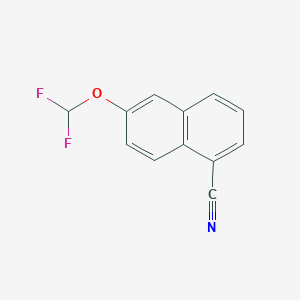

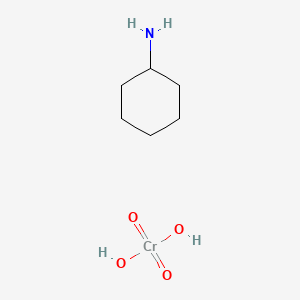



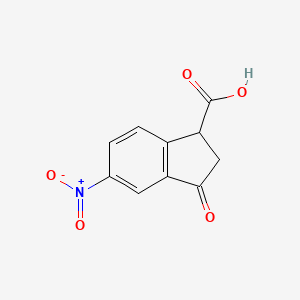
![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
